molecular formula C7H15NO2 B12992357 (S)-3-Methyl-2-((methylamino)methyl)butanoic acid

(S)-3-Methyl-2-((methylamino)methyl)butanoic acid

Cat. No.: B12992357
M. Wt: 145.20 g/mol
InChI Key: SGDFFWYZHGKHGX-ZCFIWIBFSA-N
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Description

(S)-3-Methyl-2-((methylamino)methyl)butanoic acid is a chiral compound with significant interest in various scientific fields. It is a derivative of the amino acid alanine, with a methylamino group on the side chain. This compound is classified as a non-proteinogenic amino acid and is known for its potential neurotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-2-((methylamino)methyl)butanoic acid typically involves the alkylation of alanine derivatives. One common method includes the use of methylamine as a reagent, which reacts with an appropriate precursor under controlled conditions to introduce the methylamino group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-2-((methylamino)methyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-3-Methyl-2-((methylamino)methyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-3-Methyl-2-((methylamino)methyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. It can cross the blood-brain barrier and is believed to interfere with normal neuronal function, potentially leading to neurotoxicity. The exact pathways and molecular targets are still under investigation, but it is known to form a reservoir in proteins, leading to slow release over time .

Comparison with Similar Compounds

Similar Compounds

    β-Methylamino-L-alanine (BMAA): Another non-proteinogenic amino acid with similar neurotoxic properties.

    Sarcosine: A derivative of glycine with a methyl group attached to the nitrogen atom.

    Dimethylglycine: Similar structure but with two methyl groups attached to the nitrogen atom.

Uniqueness

(S)-3-Methyl-2-((methylamino)methyl)butanoic acid is unique due to its specific chiral configuration and the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S)-3-methyl-2-(methylaminomethyl)butanoic acid

InChI

InChI=1S/C7H15NO2/c1-5(2)6(4-8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m1/s1

InChI Key

SGDFFWYZHGKHGX-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@H](CNC)C(=O)O

Canonical SMILES

CC(C)C(CNC)C(=O)O

Origin of Product

United States

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